2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole
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Overview
Description
2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as drug development, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole typically involves the hetero-Diels-Alder reaction. One common method includes the reaction of 5-alkyl/arylallylidene-4-thioxo-2-thiazolidinones with 1,4-naphthoquinones under reflux conditions . The reaction conditions often involve the use of methanol as a solvent and refluxing for a specific duration to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole involves its interaction with biological targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, leading to cell death . The compound’s structure allows it to bind to DNA and interfere with cellular processes, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2H-thiochromene derivatives: These compounds share a similar thiochromene core but differ in their substituents and biological activities.
Thiopyrano[2,3-d]thiazoles: These compounds have a similar fused ring structure and exhibit comparable biological activities.
Uniqueness
2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNS2/c11-10-12-9-6-3-1-2-4-7(6)13-5-8(9)14-10/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFPCDPZELHKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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